Cas no 1217684-50-8 (cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester)

cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester
- cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- CS-0171849
- methyl (3S,4R)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- AS-37060
- DTXSID00650680
- Methyl cis-4-Boc-Aminopiperidine-3-Carboxylate
- 1217684-50-8
- cis-4-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
- cis-Methyl4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate
- cis-4-Boc-aMino-piperidine-3-carboxylic acidMethyl ester
- methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
- MFCD09991633
- AKOS022172909
- cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester
-
- MDL: MFCD09991633
- インチ: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1
- InChIKey: JZMRLHYTQICGLN-DTWKUNHWSA-N
- ほほえんだ: CC(C)(OC(N[C@@H]1CCNC[C@@H]1C(OC)=O)=O)C
計算された属性
- せいみつぶんしりょう: 258.15795719g/mol
- どういたいしつりょう: 258.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: White to Yellow Solid
cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M2388154-1g |
cis-Methyl4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate |
1217684-50-8 | 98% | 1g |
RMB 3960.80 | 2025-02-21 | |
abcr | AB283922-250 mg |
cis-4-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester, 95%; . |
1217684-50-8 | 95% | 250mg |
€481.70 | 2023-06-22 | |
AstaTech | 56557-0.25/G |
CIS-4-BOC-AMINO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER |
1217684-50-8 | 95% | 0.25g |
$279 | 2023-09-17 | |
TRC | B811285-50mg |
cis-4-Boc-amino-piperidine-3-carboxylic Acid Methyl Ester |
1217684-50-8 | 50mg |
$ 250.00 | 2022-06-06 | ||
Alichem | A129007109-1g |
cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate |
1217684-50-8 | 95% | 1g |
$1106.35 | 2023-09-03 | |
Fluorochem | 048457-1g |
cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester |
1217684-50-8 | 95% | 1g |
£771.00 | 2022-02-28 | |
1PlusChem | 1P00AAGG-250mg |
cis-4-Boc-aMino-piperidine-3-carboxylic acidMethyl ester |
1217684-50-8 | 98% | 250mg |
$232.00 | 2025-02-25 | |
1PlusChem | 1P00AAGG-100mg |
cis-4-Boc-aMino-piperidine-3-carboxylic acidMethyl ester |
1217684-50-8 | 95% | 100mg |
$154.00 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242489-250mg |
cis-4-Boc-aMino-piperidine-3-carboxylic acid methyl ester |
1217684-50-8 | 98% | 250mg |
¥2651.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242489-1g |
cis-4-Boc-aMino-piperidine-3-carboxylic acid methyl ester |
1217684-50-8 | 98% | 1g |
¥6215.00 | 2024-08-09 |
cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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cis-4-Boc-amino-piperidine-3-carboxylic acid methyl esterに関する追加情報
Recent Advances in the Application of cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester (CAS: 1217684-50-8) in Chemical Biology and Pharmaceutical Research
The compound cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester (CAS: 1217684-50-8) has recently emerged as a key building block in medicinal chemistry and drug discovery. This chiral piperidine derivative, featuring both Boc-protected amine and methyl ester functionalities, has demonstrated significant utility in the synthesis of bioactive molecules targeting various therapeutic areas. Recent literature highlights its growing importance as a versatile intermediate for constructing pharmacologically active scaffolds.
Structural analysis reveals that the cis-configuration of this compound provides unique spatial orientation of functional groups, enabling selective interactions with biological targets. The Boc-protecting group offers synthetic flexibility for subsequent transformations, while the methyl ester serves as a handle for further derivatization. These features make it particularly valuable for constructing constrained peptide mimetics and heterocyclic compounds with improved metabolic stability.
In recent synthetic applications, researchers have utilized 1217684-50-8 as a precursor for developing novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into selective PI3Kδ inhibitors, where the piperidine scaffold contributed to optimal binding conformation in the ATP-binding pocket. The methyl ester group was subsequently hydrolyzed and converted to amide derivatives showing nanomolar potency against cancer cell lines.
Another significant application appears in the development of CNS-targeting compounds. The rigid piperidine core of 1217684-50-8 has been employed to create σ receptor ligands with improved blood-brain barrier penetration. Recent preclinical data suggest these derivatives show promise for treating neuropathic pain, with the Boc group playing a crucial role in modulating receptor subtype selectivity through strategic deprotection and functionalization.
Emerging research also explores the compound's utility in PROTAC (Proteolysis Targeting Chimera) design. Its structural features enable precise positioning of E3 ligase-recruiting moieties relative to target-binding elements. A 2024 study in ACS Chemical Biology reported successful application of 1217684-50-8-derived linkers in degrading challenging oncology targets, with the methyl ester serving as a convenient point for attaching payload molecules.
The synthetic accessibility of 1217684-50-8 has been improved through recent methodological advances. A 2023 Organic Process Research & Development publication detailed an optimized large-scale preparation route featuring enantioselective hydrogenation and efficient Boc-protection steps, achieving >99% ee and 85% overall yield. This development addresses previous challenges in obtaining the cis-isomer with high optical purity.
Analytical characterization of 1217684-50-8 and its derivatives has benefited from advanced techniques. Recent applications of cryo-EM and microED have provided atomic-level insights into how piperidine-containing compounds interact with biological targets, guiding rational design of more potent analogs. These structural studies confirm the importance of the cis-configuration for optimal target engagement.
Looking forward, 1217684-50-8 continues to attract attention for emerging therapeutic applications. Current research explores its incorporation into covalent inhibitors, where the Boc-protected amine can be transformed into reactive electrophiles for targeted covalent modification. Additional studies investigate its potential in antibody-drug conjugates (ADCs) as part of the linker-payload system, leveraging the stability and functional group compatibility of this versatile building block.
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